An In-depth Technical Guide to the Spectral Analysis of N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide
An In-depth Technical Guide to the Spectral Analysis of N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a detailed analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for the compound N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide. As a crucial aspect of drug discovery and development, unequivocal structural confirmation through spectral analysis is paramount. This document serves as a predictive guide for researchers working with this molecule, offering insights into the experimental choices and interpretation of spectral data. The information presented herein is synthesized from established principles of NMR and MS, and data from analogous chemical structures.
Molecular Structure and a Priori Considerations
N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide is a substituted pyridine derivative containing a methanesulfonamide moiety. The structural features, including the electronegative bromine and nitrogen atoms, the methoxy group, and the sulfonamide linkage, all contribute to a unique electronic environment that will be reflected in its NMR and mass spectra. Understanding these individual contributions is key to a comprehensive spectral interpretation.
Caption: Molecular Structure of the Target Compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide, both ¹H and ¹³C NMR will provide critical data for structural confirmation.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate data interpretation.
2.1.1. Sample Preparation
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Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its ability to dissolve a wide range of compounds.[1]
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Concentration: For ¹H NMR, a concentration of 5-20 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.[2] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[2]
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Homogenization: Ensure the sample is fully dissolved by vortexing or gentle sonication. The presence of solid particles can degrade the quality of the NMR spectrum.
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Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.
2.1.2. Data Acquisition
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) is recommended for better signal dispersion and resolution.
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¹H NMR Parameters:
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Pulse Sequence: A standard single-pulse experiment is typically used.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 1-5 seconds.
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Number of Scans: 8-16 scans, depending on the sample concentration.
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¹³C NMR Parameters:
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Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
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Caption: A generalized workflow for NMR sample preparation and data acquisition.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide in CDCl₃ is expected to show four distinct signals. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H-4 | ~ 7.5 - 7.8 | Doublet | 1H | Deshielded by the adjacent bromine and the electron-withdrawing sulfonamide group. Coupled to H-6. |
| H-6 | ~ 8.1 - 8.4 | Doublet | 1H | Deshielded by the adjacent nitrogen atom. Coupled to H-4. |
| OCH₃ | ~ 3.9 - 4.1 | Singlet | 3H | Typical chemical shift for a methoxy group attached to an aromatic ring. |
| SO₂CH₃ | ~ 3.0 - 3.3 | Singlet | 3H | Typical chemical shift for a methyl group attached to a sulfonyl group. |
| NH | ~ 7.0 - 9.0 | Broad Singlet | 1H | Chemical shift can be variable and concentration-dependent. May exchange with D₂O. |
Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | ~ 158 - 162 | Attached to two electronegative atoms (N and O), resulting in a significant downfield shift. |
| C-3 | ~ 125 - 130 | Attached to the nitrogen of the sulfonamide group. |
| C-4 | ~ 140 - 145 | Deshielded by the adjacent bromine atom. |
| C-5 | ~ 110 - 115 | Attached to the electronegative bromine atom. |
| C-6 | ~ 145 - 150 | Deshielded by the adjacent ring nitrogen. |
| OCH₃ | ~ 53 - 57 | Typical chemical shift for a methoxy group carbon. |
| SO₂CH₃ | ~ 40 - 45 | Typical chemical shift for a methyl group carbon attached to a sulfonyl group. |
Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and structure. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.[3]
Experimental Protocol: ESI-MS
3.1.1. Sample Preparation
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Solvent System: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a solvent system compatible with ESI, such as methanol or acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
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Infusion: The sample solution can be directly infused into the mass spectrometer using a syringe pump.
3.1.2. Data Acquisition
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Ionization Mode: Positive ion mode is expected to be effective, leading to the formation of the protonated molecule [M+H]⁺.
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Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, will provide accurate mass measurements to confirm the elemental composition.
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Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion can be selected and fragmented in the collision cell of the mass spectrometer. The resulting fragment ions provide insights into the connectivity of the molecule.
Caption: A generalized workflow for ESI-MS analysis.
Predicted Mass Spectrum and Fragmentation
The molecular formula of N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide is C₇H₉BrN₂O₃S. The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks separated by 2 m/z units of nearly equal intensity.
3.2.1. Molecular Ion
In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected to be observed with a characteristic isotopic pattern:
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m/z (for ⁷⁹Br): ~280.96
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m/z (for ⁸¹Br): ~282.96
3.2.2. Key Fragmentation Pathways
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion is expected to reveal key structural information through characteristic fragmentation patterns of sulfonamides and substituted pyridines.
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Loss of SO₂: A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which has a mass of approximately 64 Da.
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Cleavage of the S-N bond: This cleavage can lead to the formation of the methanesulfonyl cation (m/z ~79) or the protonated 3-amino-5-bromo-2-methoxypyridine fragment.
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Fragmentation of the Pyridine Ring: The substituted pyridine ring can undergo characteristic cleavages, although these are often less prominent than the sulfonamide fragmentation in the initial stages.
| Predicted Fragment Ion (m/z) | Proposed Structure/Loss | Notes |
| ~216.99 / 218.99 | [M+H - SO₂]⁺ | Loss of sulfur dioxide. The bromine isotopic pattern will be retained. |
| ~201.98 / 203.98 | [5-bromo-2-methoxypyridin-3-amine + H]⁺ | Cleavage of the S-N bond. |
| ~79.01 | [CH₃SO₂]⁺ | Methanesulfonyl cation. |
Conclusion
The structural elucidation of N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide relies on a cohesive interpretation of both NMR and mass spectrometry data. This guide provides a predictive framework for the expected spectral features of this molecule, based on established principles and data from analogous compounds. The provided experimental protocols offer a starting point for acquiring high-quality data, which is fundamental to confident structural assignment in a research and drug development setting. It is imperative to compare experimentally obtained data with these predictions to achieve a comprehensive and validated structural characterization.
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